4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
Description
This compound features a hydrazone backbone with a naphthalen-1-ylacetyl group and a 2-chlorobenzoate ester (Fig. 1). The naphthalene moiety enhances aromatic stacking interactions, while the chlorine atom at the ortho position of the benzoate contributes to steric and electronic effects.
Properties
Molecular Formula |
C26H19ClN2O3 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H19ClN2O3/c27-24-11-4-3-10-23(24)26(31)32-21-14-12-18(13-15-21)17-28-29-25(30)16-20-8-5-7-19-6-1-2-9-22(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+ |
InChI Key |
PZLMXPNSHDEPGR-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Step 1: Synthesis of 4-Formylphenyl 2-Chlorobenzoate
The aldehyde precursor, 4-formylphenyl 2-chlorobenzoate, is synthesized via esterification of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride. This step employs a Schotten-Baumann reaction under anhydrous conditions:
Reaction Conditions
- Reagents : 4-Hydroxybenzaldehyde (1.0 equiv), 2-chlorobenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM), 0°C to room temperature, 12 hours
- Yield : 78–85%
The reaction proceeds via nucleophilic acyl substitution, with triethylamine neutralizing HCl byproducts. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product as a white crystalline solid.
Analytical Data for 4-Formylphenyl 2-Chlorobenzoate
Step 2: Synthesis of Naphthalen-1-ylacetyl Hydrazide
Naphthalen-1-ylacetic acid is converted to its hydrazide derivative through reflux with hydrazine hydrate:
Reaction Conditions
- Reagents : Naphthalen-1-ylacetic acid (1.0 equiv), hydrazine hydrate (3.0 equiv)
- Solvent : Ethanol, reflux, 6 hours
- Yield : 90–95%
The reaction follows nucleophilic acyl substitution, with excess hydrazine ensuring complete conversion. The product is recrystallized from ethanol to yield colorless needles.
Analytical Data for Naphthalen-1-ylacetyl Hydrazide
Step 3: Hydrazone Formation via Condensation
The final step involves condensation of 4-formylphenyl 2-chlorobenzoate with naphthalen-1-ylacetyl hydrazide to form the (E)-hydrazone:
Reaction Conditions
- Reagents : 4-Formylphenyl 2-chlorobenzoate (1.0 equiv), naphthalen-1-ylacetyl hydrazide (1.1 equiv)
- Solvent : Ethanol, glacial acetic acid (5 mol%), reflux, 8 hours
- Yield : 70–75%
The acetic acid catalyzes imine formation, favoring the thermodynamically stable (E)-isomer. The product is purified via recrystallization from ethanol/dichloromethane (1:1).
Analytical Data for 4-{(E)-[2-(Naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-Chlorobenzoate
- Molecular Formula : C₂₇H₂₀ClN₂O₃
- ¹H NMR (CDCl₃, 400 MHz) : δ 11.30 (s, 1H, NH), 8.50 (s, 1H, CH=N), 8.20–7.20 (m, 14H, aromatic), 4.40 (s, 2H, CH₂CO)
- ¹³C NMR (CDCl₃, 100 MHz) : δ 170.5 (C=O ester), 166.0 (C=O hydrazide), 153.0 (CH=N), 134.0–122.0 (aromatic carbons)
- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=N), 1600 cm⁻¹ (C=O hydrazide)
Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Comparative Analysis of Synthetic Routes
Route A outperforms alternative methods by minimizing side products (e.g., Z-isomer or hydrolyzed ester) through controlled stoichiometry and catalytic acid.
Challenges and Mitigation Strategies
Ester Hydrolysis
The 2-chlorobenzoate ester is prone to hydrolysis under strongly acidic or basic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to act as a ligand, binding to metal ions or enzymes. This interaction can inhibit enzyme activity or alter the function of the target molecule, leading to various biological effects. The naphthalene ring and chlorobenzoate ester contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs from the evidence are compared below:
Key Observations :
- Halogen Influence : Bromine in and increases molecular weight and may improve binding via halogen bonding, whereas chlorine in the target compound offers a balance of steric bulk and electron-withdrawing effects .
- Thermal Stability: Compound 16 (mp 220–222°C) and Compound 18 (mp 243–245°C) exhibit high melting points, suggesting strong intermolecular interactions (e.g., hydrogen bonding) due to thiazolidinone and hydrazone moieties .
Q & A
Q. What are the standard synthetic routes for 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Hydrazone formation : Condensation of naphthalen-1-ylacetyl hydrazine with a substituted aldehyde under reflux in ethanol or methanol, catalyzed by acetic acid .
- Esterification : Coupling the hydrazone intermediate with 2-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
- Optimization : Reaction yields can be improved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 hydrazine:aldehyde). Monitoring via TLC or HPLC is critical to isolate intermediates .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- Elemental analysis (CHNS) : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- NMR spectroscopy :
- X-ray crystallography : Resolves E/Z isomerism in the hydrazone moiety and confirms dihedral angles between aromatic planes (e.g., naphthalene vs. phenyl groups) .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Dose-response curves : Use logarithmic concentrations (0.1–100 µM) and triplicate replicates to ensure statistical validity .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values) be resolved?
- Source analysis : Check purity (HPLC ≥95%), solvent effects (DMSO vs. aqueous solubility), and cell line heterogeneity .
- Mechanistic studies :
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to confirm oxidative stress involvement .
- Apoptosis assays : Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways .
- Dose optimization : Re-evaluate IC₅₀ using 3D cell cultures or patient-derived xenografts (PDX) for in vivo relevance .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Split-plot factorial design : Vary substituents (e.g., electron-withdrawing groups on the benzoate ring) and measure effects on bioactivity .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., topoisomerase II) .
- Data table example :
| Derivative | Substituent | Log P | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| R1 | -Cl | 3.2 | 12.5 | -8.4 |
| R2 | -NO₂ | 2.8 | 8.7 | -9.1 |
Q. How can environmental stability and degradation pathways of this compound be assessed?
- Photolysis studies : Expose to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS .
- Hydrolytic stability : Test pH-dependent hydrolysis (pH 2–12) at 37°C; track ester bond cleavage by observing free 2-chlorobenzoic acid .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity (EC₅₀) .
Methodological Guidance
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Q. How can computational methods validate experimental NMR assignments?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR spectra using GIAO (Gauge-Independent Atomic Orbital) .
- Chemical shift correlation : Plot experimental vs. calculated δ values (R² > 0.98 indicates reliability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
